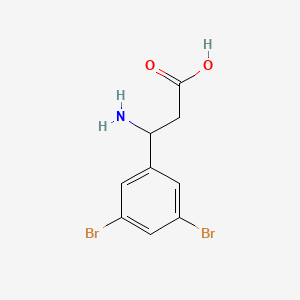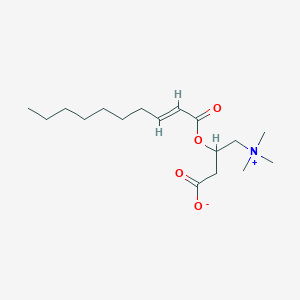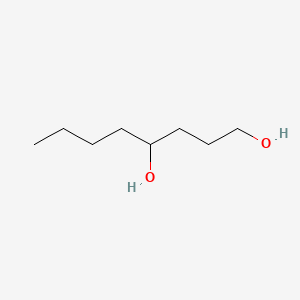
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione: is a synthetic steroid compound with significant pharmacological properties. It is structurally related to other corticosteroids and is often used in the synthesis of various steroid-based medications. This compound is known for its anti-inflammatory and immunosuppressive effects, making it valuable in medical treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Oxidation: Conversion of hydroxyl groups to ketones or other functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Biocatalysis: Utilizing enzymes to catalyze specific reactions.
Chemical Catalysis: Employing chemical catalysts to improve reaction efficiency and yield.
Purification: Techniques like crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, chloroform, and dimethyl sulfoxide.
Major Products:
11-Keto-6a-methylpregna-1,4-dien-3,20,21-trione: Formed through oxidation.
6a-Methylpregna-1,4-dien-3,20,21-trione: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of various steroid-based compounds.
Biology:
Cell Signaling Studies: Investigating the role of steroids in cellular signaling pathways.
Medicine:
Anti-inflammatory Drugs: Utilized in the development of medications for inflammatory conditions.
Immunosuppressive Agents: Applied in treatments requiring immune system suppression, such as organ transplants.
Industry:
Pharmaceutical Manufacturing: Integral in the production of steroid-based pharmaceuticals.
Wirkmechanismus
Molecular Targets and Pathways: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione exerts its effects by binding to glucocorticoid receptors in cells. This binding initiates a cascade of molecular events, leading to:
Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.
Suppression of Immune Response: Lowering immune activity to prevent tissue damage.
Vergleich Mit ähnlichen Verbindungen
- 11ß-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- 21-Chloro-9-fluoro-11ß-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- 11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione
Uniqueness: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione stands out due to its specific hydroxylation and methylation pattern, which enhances its pharmacological activity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C22H28O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-(11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-16,18,20,25H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
SAEWKRGIAWAQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)




![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)


